molecular formula C17H12N4O6 B3842091 N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide

N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B3842091
M. Wt: 368.30 g/mol
InChI Key: RUQASCNFRUGACE-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a naphthalene ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 3-hydroxynaphthalene-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by forming stable complexes with the active sites of enzymes. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects. The compound’s ability to form hydrazones with carbonyl groups also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring and a 2,4-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as the synthesis of specialized dyes and pigments, and in biochemical research for enzyme inhibition studies.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-3-hydroxynaphthalene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6/c22-16-8-11-4-2-1-3-10(11)7-13(16)17(23)19-18-14-6-5-12(20(24)25)9-15(14)21(26)27/h1-9,18,22H,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQASCNFRUGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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